
2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue that stimulates the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in the body. It has gained interest in the scientific community due to its potential to treat age-related growth hormone deficiency and muscle wasting disorders.
作用機序
2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid works by stimulating the release of GH and IGF-1 in the body through the activation of the ghrelin receptor. Ghrelin is a hormone that is produced in the stomach and stimulates appetite and the release of GH. By mimicking the effects of ghrelin, 2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid can increase GH and IGF-1 levels in the body.
Biochemical and physiological effects:
Studies have shown that 2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid can increase lean body mass and muscle strength, improve bone density, and reduce body fat in elderly individuals. It has also been shown to improve sleep quality and cognitive function in older adults.
実験室実験の利点と制限
One advantage of using 2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid in lab experiments is that it is a non-peptide compound, which makes it easier to synthesize and administer compared to peptide hormones like GH. However, due to its potential to stimulate the release of GH and IGF-1, it may be difficult to control for individual differences in hormone levels between study participants.
将来の方向性
1. Investigating the potential of 2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid as a treatment for muscle wasting disorders in younger individuals.
2. Exploring the effects of 2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid on bone density and fracture risk in postmenopausal women.
3. Studying the long-term effects of 2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid on cognitive function and memory in elderly individuals.
4. Investigating the potential of 2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid as a treatment for chronic diseases such as heart failure and chronic obstructive pulmonary disease.
5. Exploring the effects of 2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid on immune function and inflammation in older adults.
Conclusion:
2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid is a non-peptide growth hormone secretagogue that has potential therapeutic applications for age-related growth hormone deficiency, muscle wasting disorders, and other chronic diseases. Its mechanism of action involves the activation of the ghrelin receptor, which stimulates the release of GH and IGF-1 in the body. While there are advantages and limitations to using 2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid in lab experiments, future research directions hold promise for further investigating its potential therapeutic applications.
合成法
2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid is synthesized through a multistep process, starting with the reaction of 4-methoxybenzylamine with 3,4-dimethoxybenzyl chloride to form 2-(3,4-dimethoxyphenyl)ethylamine. This is then reacted with cyclohexanecarboxylic acid to form 2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid.
科学的研究の応用
2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid has been extensively studied for its potential therapeutic applications, including the treatment of age-related muscle wasting and growth hormone deficiency. It has also been investigated for its potential to improve bone density and cognitive function in elderly individuals.
特性
製品名 |
2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid |
|---|---|
分子式 |
C18H25NO5 |
分子量 |
335.4 g/mol |
IUPAC名 |
2-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H25NO5/c1-23-15-8-7-12(11-16(15)24-2)9-10-19-17(20)13-5-3-4-6-14(13)18(21)22/h7-8,11,13-14H,3-6,9-10H2,1-2H3,(H,19,20)(H,21,22) |
InChIキー |
YWDCGKQJXZBZGP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CCCCC2C(=O)O)OC |
正規SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CCCCC2C(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





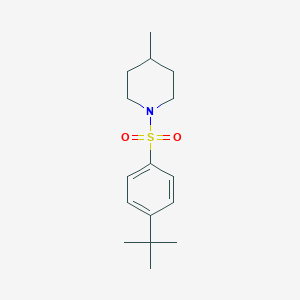
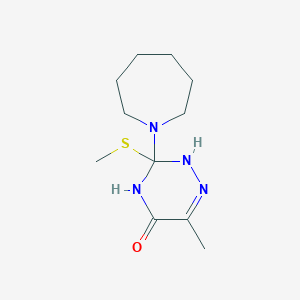
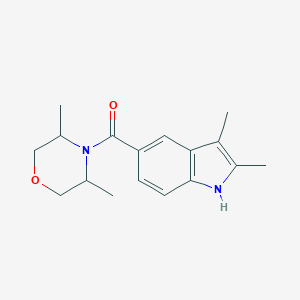
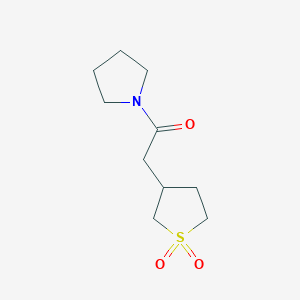

![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate](/img/structure/B241629.png)
![6-methyl-5-[4-(pentyloxy)anilino]-1,2,4-triazin-3(2H)-one](/img/structure/B241630.png)


![3-(dimethylamino)-N-{6-[(isobutylamino)sulfonyl]-1,3-benzothiazol-2-yl}benzamide](/img/structure/B241637.png)
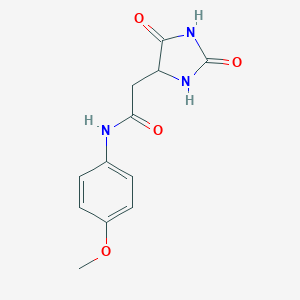
![3-methyl-5-[(2-methylbenzyl)thio]-1H-1,2,4-triazole](/img/structure/B241640.png)